Cas no 1607265-42-8 (2-[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one)
![2-[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one structure](https://www.kuujia.com/scimg/cas/1607265-42-8x500.png)
2-[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1607265-42-8
- AKOS016961502
- Z1337781973
- 2-[2-(3-hydroxypropyl)pyrrolidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one
- 2-[2-(3-hydroxypropyl)pyrrolidin-1-yl]-1-(4-prop-2-ynylpiperazin-1-yl)ethanone
- EN300-26623140
- 2-[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one
-
- Inchi: 1S/C16H27N3O2/c1-2-7-17-9-11-18(12-10-17)16(21)14-19-8-3-5-15(19)6-4-13-20/h1,15,20H,3-14H2
- InChI Key: MRIXAWJKZFYPTC-UHFFFAOYSA-N
- SMILES: O=C(CN1CCCC1CCCO)N1CCN(CC#C)CC1
Computed Properties
- Exact Mass: 293.21032711g/mol
- Monoisotopic Mass: 293.21032711g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 382
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 47Ų
2-[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26623140-0.05g |
2-[2-(3-hydroxypropyl)pyrrolidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one |
1607265-42-8 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one Related Literature
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
Additional information on 2-[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one
Introduction to 2-[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one (CAS No. 1607265-42-8)
2-[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one (CAS No. 1607265-42-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of pyrrolidine and piperazine, two important heterocyclic compounds with a wide range of biological activities.
The molecular structure of 2-[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one is characterized by the presence of a hydroxypropyl group attached to a pyrrolidine ring and a propargyl group attached to a piperazine ring. These functional groups contribute to the compound's unique pharmacological properties, making it a promising candidate for various therapeutic applications.
Recent studies have highlighted the potential of 2-[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one in the treatment of neurological disorders, particularly those involving serotonin and dopamine pathways. The compound has been shown to exhibit selective serotonin reuptake inhibition (SSRI) properties, which are crucial for managing conditions such as depression and anxiety. Additionally, its ability to modulate dopamine receptors suggests potential applications in the treatment of Parkinson's disease and schizophrenia.
In preclinical studies, 2-[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and low toxicity. These attributes make it an attractive candidate for further development as a therapeutic agent. Researchers have also noted its ability to cross the blood-brain barrier, which is essential for drugs targeting central nervous system disorders.
The synthesis of 2-[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-1-[4-(prop-2-y n - y l ) p i p e r a z i n - 1 - y l ] e t h a n - 1 - o n e involves several steps, including the formation of the pyrrolidine and piperazine rings, followed by the introduction of the hydroxypropyl and propargyl groups. The synthetic route is highly optimized to ensure high yields and purity, which are critical for pharmaceutical applications.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-[2-(3-Hydroxypropyl)pyrrolidin - 1 - y l ) - 1 - [ 4 - ( p r o p - 2 - y n - 1 - y l ) p i p e r a z i n - 1 - y l ] e t h a n - 1 - o n e in human subjects. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for more advanced clinical trials to further assess its therapeutic potential.
The potential applications of 2-[2-(3-Hydroxypropyl)pyrrolidin - 1 - y l ) - 1 - [ 4 - ( p r o p - 2 - y n - 1 - y l ) p i p e r a z i n - 1 - y l ] e t h a n - 1 - o n e extend beyond neurological disorders. Recent research has explored its anti-inflammatory properties, suggesting possible uses in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, its ability to modulate ion channels has led to investigations into its potential as an analgesic agent for chronic pain management.
In conclusion, 2-[2-(3-Hydroxypropyl)pyrrolidin - 1 - y l ) - 1 - [ 4 -( prop − yn − yl ) piperazin − yl ] ethan − one (CAS No. 1607265−4−8) represents a promising compound with diverse therapeutic potential. Its unique molecular structure and favorable pharmacological properties make it an exciting area of research in medicinal chemistry and pharmaceutical development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound is poised to play a significant role in advancing medical treatments for various conditions.
1607265-42-8 (2-[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one) Related Products
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)


